molecular formula C6H10O3 B1632204 Methyl 1-(hydroxymethyl)cyclopropanecarboxylate CAS No. 88157-42-0

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No. B1632204
CAS No.: 88157-42-0
M. Wt: 130.14 g/mol
InChI Key: YLNAXTUVFOXHTI-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

The compound (9.0 g) obtained in Referential Example 161 and triethylamine (9.7 ml) were dissolved in tetrahydrofuran (180 ml), and the solution was cooled to −10° C., to which isobutyl chloroformate (9.1 ml) was added dropwise, and the resultant mixture was stirred for 1 hour. On the other hand, sodium borohydride (7.1 g) was dissolved in tetrahydrofuran (100 ml)-water (25 ml) and cooled with ice. While removing insoluble matter by filtration, the solution prepared previously was added dropwise, and the resultant mixture was stirred at the same temperature for 1 hour. The reaction mixture was poured into a cooled 10% aqueous solution of citric acid to conduct extraction with ethyl acetate. After the extract was washed with saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:9-2:1) to obtain the title compound (4.25 g).
[Compound]
Name
compound
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
180 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[C:9]([O:11][CH2:12]C(C)C)=[O:10].[BH4-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[O:31]1[CH2:35][CH2:34][CH2:33][CH2:32]1>O>[OH:31][CH2:35][C:34]1([C:9]([O:11][CH3:12])=[O:10])[CH2:32][CH2:33]1 |f:2.3|

Inputs

Step One
Name
compound
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Seven
Name
Quantity
180 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
While removing insoluble matter
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solution prepared previously
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
After the extract was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:9-2:1)

Outcomes

Product
Name
Type
product
Smiles
OCC1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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